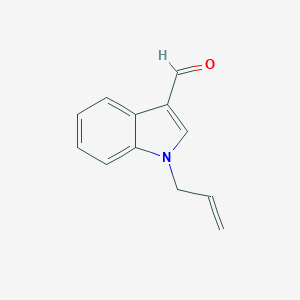

1-烯丙基-1H-吲哚-3-甲醛

描述

Synthesis Analysis

The synthesis of 1-Allyl-1H-indole-3-carbaldehyde involves various methods, including three-component, one-pot domino reactions which combine allylindation of 1H-indole-3-carbaldehyde with dehydrative alkylation of C and N nucleophiles, offering an efficient approach to functionalized indolylbutenes (Colombo et al., 2008). Another method involves gold-catalyzed cycloisomerizations yielding 1H-indole-2-carbaldehydes, demonstrating the versatility of indole derivatives in synthetic organic chemistry (Kothandaraman et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Allyl-1H-indole-3-carbaldehyde exhibits interesting features, including the planarity of the indole ring system and the spatial arrangement of the allyl and carbaldehyde groups. Detailed structural analysis reveals stabilization mechanisms involving hydrogen bonds and π–π interactions, which contribute to the compound's chemical stability and reactivity (Selvanayagam et al., 2008).

Chemical Reactions and Properties

1-Allyl-1H-indole-3-carbaldehyde participates in a variety of chemical reactions, including nucleophilic substitution, which allows for the generation of new heterocyclic compounds. The reactivity of this compound under different conditions demonstrates its versatility in organic synthesis, making it a valuable building block for the construction of complex molecular architectures (Vikrishchuk et al., 2019).

Physical Properties Analysis

The physical properties of 1-Allyl-1H-indole-3-carbaldehyde, including melting points, boiling points, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the molecular structure and functional groups present in the compound. Understanding these properties is essential for optimizing reaction conditions and for the purification of the synthesized products.

Chemical Properties Analysis

The chemical properties of 1-Allyl-1H-indole-3-carbaldehyde, such as reactivity with various nucleophiles and electrophiles, acid-base behavior, and photochemical stability, are key to its application in organic synthesis. Studies on its reactivity patterns provide insights into the mechanisms of complex reactions and facilitate the development of new synthetic methodologies (Malamidou-Xenikaki et al., 1997).

科学研究应用

Colombo 等人 (2008) 开发了一种使用 1H-吲哚-3-甲醛的三组分一锅多米诺反应,该反应有效地产生各种官能化的吲哚丁烯。该方法是合成复杂有机化合物的通用工具 (Colombo 等人,2008)。

Fatima 等人 (2022) 表明 1H-吲哚-3-甲醛具有足够的电荷转移特性和生物学应用潜力,表明其具有配体-蛋白质相互作用和药物相似性的潜力 (Fatima 等人,2022)。

Yamada 等人 (2012) 证明 1-甲氧基吲哚-3-甲醛可用于亲核取代反应,生成具有多种性质的 2-取代吲哚-3-甲醛 (Yamada 等人,2012)。

Cravotto 等人 (2006) 改进了 1H-吲哚-3-甲醛在唑类存在下的烯丙基化过程,从而获得了更好的产率和更有效的合成 (Cravotto 等人,2006)。

Abbiati 等人 (2005) 提出了一种通过使 1-炔基-1H-吲哚-2-甲醛与各种醇盐反应来制备 [1,4]恶嗪并[4,3-a]吲哚的新方法 (Abbiati 等人,2005)。

Moody 和 Ward (1984) 从吲哚-3-甲醛合成了 1,8-二氢吡咯并[2,3-b]吲哚,表明它们的 1-烯丙基衍生物经光化学重排为 2H-异构体 (Moody 和 Ward,1984)。

安全和危害

未来方向

属性

IUPAC Name |

1-prop-2-enylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-7-13-8-10(9-14)11-5-3-4-6-12(11)13/h2-6,8-9H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIVJAIYQNRQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355447 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allyl-1H-indole-3-carbaldehyde | |

CAS RN |

111480-86-5 | |

| Record name | 1-Allyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

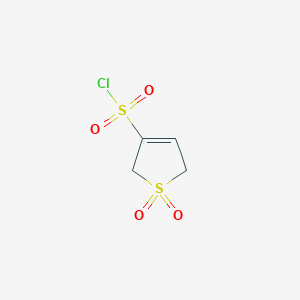

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(Chloroacetyl)-4-fluorophenyl]-N-methylformamide](/img/structure/B40190.png)